Sophoridinic Acid
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Overview
Description
Sophoridinic Acid is a quinolizidine alkaloid derived from the traditional Chinese herb Sophora alopecuroides L. It is known for its diverse biological activities, including anti-inflammatory, antiviral, and antitumor effects . This compound has been extensively studied for its potential therapeutic applications, particularly in the field of oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sophoridinic Acid can be synthesized through various synthetic routes. One common method involves the hydrolysis of sophoridine in aqueous sodium hydroxide, followed by acidification with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of sophoridine from the leaves and stems of Sophora alopecuroides L. This is followed by chemical modifications to obtain the desired sophoridinic derivatives . The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sophoridinic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity and therapeutic potential.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium hydroxide for hydrolysis, hydrochloric acid for acidification, and various alkylating agents for introducing substituents . The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products Formed: The major products formed from the reactions of this compound include various sophoridinic derivatives with enhanced anticancer activity . These derivatives have shown potential in inhibiting the growth of cancer cells and inducing apoptosis .
Scientific Research Applications
Sophoridinic Acid has a wide range of scientific research applications. In chemistry, it is used as a lead compound for the development of new anticancer agents . In biology, it is studied for its potential to inhibit the growth of various cancer cell lines . In medicine, this compound is being investigated for its therapeutic potential in treating malignant tumors . Additionally, it has applications in the pharmaceutical industry for the development of novel drugs with improved efficacy and safety profiles .
Mechanism of Action
The mechanism of action of Sophoridinic Acid involves the inhibition of DNA topoisomerase I, leading to cell cycle arrest at the G0/G1 phase and induction of apoptosis . It also exerts its effects through various molecular pathways, including the PI3K/Akt and p38 MAPK pathways . These pathways play a crucial role in regulating cell proliferation, survival, and apoptosis.
Comparison with Similar Compounds
Sophoridinic Acid is similar to other quinolizidine alkaloids such as matrine and sophoridine . it is unique in its ability to undergo various chemical modifications to enhance its biological activity .
List of Similar Compounds:- Matrine
- Sophoridine
- Sophoridinol
- Sophoridinamine
These compounds share similar structural features and biological activities but differ in their specific chemical modifications and therapeutic potential .
Properties
CAS No. |
22272-82-8 |
---|---|
Molecular Formula |
C15H26N2O2 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
4-[(5R,6S,9S,13S)-1,7-diazatricyclo[7.3.1.05,13]tridecan-6-yl]butanoic acid |
InChI |
InChI=1S/C15H26N2O2/c18-14(19)7-1-6-13-12-5-3-9-17-8-2-4-11(10-16-13)15(12)17/h11-13,15-16H,1-10H2,(H,18,19)/t11-,12+,13-,15-/m0/s1 |
InChI Key |
AZXHMEMRJYOODA-XFMPKHEZSA-N |
Isomeric SMILES |
C1C[C@H]2CN[C@H]([C@@H]3[C@H]2N(C1)CCC3)CCCC(=O)O |
Canonical SMILES |
C1CC2CNC(C3C2N(C1)CCC3)CCCC(=O)O |
Origin of Product |
United States |
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